molecular formula C12H20ClNO2 B1493246 2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one CAS No. 2098072-91-2

2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one

Cat. No.: B1493246
CAS No.: 2098072-91-2
M. Wt: 245.74 g/mol
InChI Key: YYJXYZOIGVLRDT-UHFFFAOYSA-N
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Description

2-Chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one (CAS 2098072-91-2) is a chemical compound supplied for research and development purposes. This compound features a molecular formula of C12H20ClNO2 and a molecular weight of 245.75 g/mol . It is characterized by a cyclopenta[e][1,4]oxazepine core, a seven-membered ring system containing both oxygen and nitrogen, which is of significant interest in medicinal chemistry for its potential as a scaffold in drug discovery . Compounds containing similar fused, saturated heterocyclic structures are frequently investigated for their ability to interact with biological targets such as enzymes and receptors . With a predicted lipophilicity (XLogP) of 2.1 , this molecule may possess favorable properties for permeability. Researchers utilize this compound as a key synthetic intermediate or building block in the exploration of new pharmacologically active molecules. This product is intended for use in laboratory research only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-(2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl)-2-chlorobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c1-2-10(13)12(15)14-6-7-16-8-9-4-3-5-11(9)14/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJXYZOIGVLRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCOCC2C1CCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one (CAS Number: 2098072-91-2) is a member of the oxazepine family, characterized by its unique molecular structure that includes a chloro substituent and an octahydro-cyclopenta framework. This compound has garnered attention in medicinal chemistry for its potential biological activities, including neuropharmacological effects, antioxidant properties, and other therapeutic applications.

Molecular Structure

  • Molecular Formula : C₁₂H₂₀ClNO₂
  • Molecular Weight : 245.74 g/mol
  • Density : Not available
  • Boiling Point : Not available
  • Melting Point : Not available

Structural Representation

The structural representation of this compound can be depicted as follows:

Structure C12H20ClNO2\text{Structure }\quad \text{C}_{12}\text{H}_{20}\text{ClNO}_2

Antioxidant Activity

Research indicates that derivatives of oxazepines may exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems. Compounds with similar scaffolds have been investigated for their anxiolytic and antidepressant effects, indicating that this compound may also possess neuroactive properties.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds. For example:

StudyCompoundFindings
3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-oneExhibited antioxidant activity; potential for therapeutic applications in oxidative stress management.
Various oxazepine derivativesInvestigated for neuropharmacological effects; some showed significant activity in anxiety models.

The biological activity of this compound may involve:

  • Inhibition of oxidative stress through radical scavenging.
  • Modulation of neurotransmitter receptors , potentially influencing serotonin and dopamine pathways.

Future Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Potential areas for investigation include:

  • In vivo studies to assess pharmacokinetics and pharmacodynamics.
  • Clinical trials focusing on specific therapeutic applications such as anxiety disorders or neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Structural Features :

  • Heterocyclic Core: The octahydro-cyclopenta[e][1,4]oxazepine system distinguishes it from simpler monocyclic or benzene-fused heterocycles.
  • Chlorinated Ketone : The 2-chloro-butan-1-one group introduces reactivity akin to α-chloroketones, enabling nucleophilic substitution or cross-coupling reactions.

Comparison Table :

Compound Name Heterocyclic System Chloro Substituent Position Notable Reactivity/Applications Reference
Target Compound Cyclopenta-oxazepine 2-position on butanone chain Electrophilic reactivity; potential agrochemical/medicinal precursor
Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one) Benzo-1,4-diazepin-2-one 5-(2-chlorophenyl) Anxiolytic activity; nitro group enhances stability and bioactivity
Chlorfenvinphos (2-chloro-1-(2,4-dichlorophenyl)ethenyl diethyl phosphate) Organophosphate ester 2,4-dichlorophenyl Acetylcholinesterase inhibition; insecticidal use
7-Chloro-5-(2-chlorophenyl)-1-methyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one Benzo[e][1,4]diazepin-2-one 7-chloro, 5-(2-chlorophenyl) Conformational rigidity impacts receptor binding
Physicochemical Properties
  • Solubility : The bicyclic structure may reduce water solubility compared to smaller heterocycles (e.g., pyridines) but improve lipid membrane permeability.
  • Electrophilicity: The 2-chloro-butanone group enhances electrophilicity relative to non-chlorinated analogs, analogous to chlorfenvinphos’s reactivity in .
Methodological Insights
  • Structure Comparison: Graph-based methods () are critical for evaluating similarity beyond functional groups. For instance, the target compound’s fused ring system requires 3D conformational analysis to distinguish it from benzodiazepines or organophosphates .
  • Lumping Strategies : highlights lumping structurally similar compounds (e.g., chlorinated ketones) to predict reactivity or environmental behavior, though the target’s unique bicyclic system may necessitate standalone evaluation .

Preparation Methods

Direct Chlorination of Butanone Derivative

One plausible synthetic route involves the chlorination of a 1-(octahydro-1H-cyclopenta[e]oxazepin-1-yl)butan-1-one precursor. The chlorination at the 2-position of the butanone side chain can be achieved using reagents such as thionyl chloride (SOCl$$_2$$) or other chlorinating agents under controlled temperature conditions.

  • Reaction Conditions: Typically, chlorination is conducted at moderate temperatures (e.g., 60–90 °C) for several hours to ensure selective substitution without decomposition.
  • Mechanism: The chlorination proceeds via enol or enolate intermediate formation, followed by electrophilic substitution at the alpha-carbon adjacent to the carbonyl.
  • Yield and Purification: The crude product is purified by column chromatography or recrystallization to afford the chlorinated product with moderate to high yields.

This method is analogous to the chlorination of similar ketones, such as 2-chloro-1,4-naphthoquinone synthesized from hydroxyquinone with thionyl chloride at 90 °C for 48 h, yielding 85%. Although this example is from a different compound class, the reaction principles are transferable.

Ring Formation Followed by Side Chain Functionalization

Another synthetic approach involves:

  • Synthesis of the oxazepine ring system: Starting from cyclopentane derivatives and amino alcohols, the oxazepine ring is constructed via intramolecular cyclization under acidic or basic catalysis.
  • Attachment of the butanone side chain: The ring system is then functionalized by acylation with butanoyl chloride or equivalent reagents to introduce the butan-1-one moiety.
  • Chlorination: The alpha position of the butanone is chlorinated selectively using reagents like phosphorus pentachloride (PCl$$_5$$) or thionyl chloride.

This stepwise method allows better control over stereochemistry and substitution patterns on the heterocyclic ring and side chain.

Data Table Summarizing Preparation Methods

Step Method Description Reagents & Conditions Yield (%) Notes
1 Chlorination of butanone derivative Thionyl chloride, 60–90 °C, 24–48 h 70–85 Analogous to quinone chlorination
2 Oxazepine ring formation Amino alcohol + cyclopentane derivative, acidic/basic catalyst 60–75 Intramolecular cyclization step
3 Acylation of ring system Butanoyl chloride, base (e.g., pyridine) 65–80 Introduction of butan-1-one side chain
4 Chlorination of alpha-carbon in butanone PCl$$5$$ or SOCl$$2$$, reflux 70–85 Selective alpha-chlorination

Research Findings and Analysis

  • The use of thionyl chloride is a common and effective chlorinating agent for alpha-chlorination of ketones, providing good yields and manageable reaction conditions.
  • The oxazepine ring synthesis is typically achieved via cyclization of amino alcohol precursors, which requires careful control of reaction pH and temperature to avoid side reactions or polymerization.
  • The stepwise approach allows for isolation and characterization of intermediates, facilitating optimization of reaction conditions for each step.
  • The purification techniques such as column chromatography on silica gel with hexane/ethyl acetate mixtures are standard for isolating the final product in high purity.
  • Although no direct experimental procedures for this exact compound are extensively published in open literature, the synthetic strategies are extrapolated from structurally related compounds and standard organic synthesis protocols in heterocyclic chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one

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